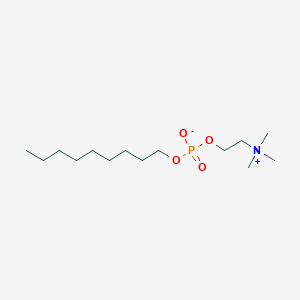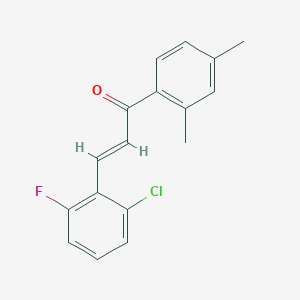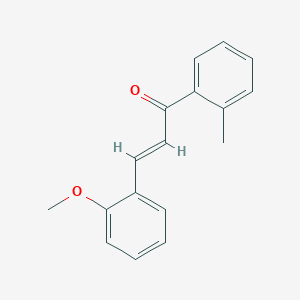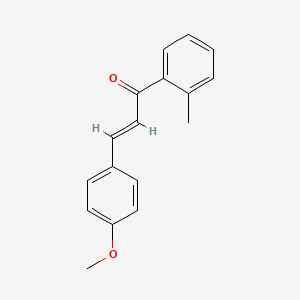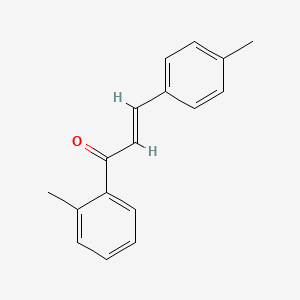
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as E-3-EPMP, is a synthetic compound with potential applications in scientific research. It is a member of the class of compounds known as prop-2-en-1-ones, and is structurally related to other compounds such as 2-methylprop-2-en-1-one and 4-ethoxy-2-methylprop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to have antifungal properties and has been used in studies to investigate the mechanism of action of antifungal compounds. It has also been found to have anti-inflammatory properties and has been used in studies to investigate the mechanism of action of anti-inflammatory compounds. Additionally, it has been used to study the effects of compounds on the human immune system.
Wirkmechanismus
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is not well understood. However, it is believed that it may act by binding to and inhibiting the activity of enzymes involved in the synthesis of fungal cell wall components. Additionally, it is believed that it may act by binding to and inhibiting the activity of enzymes involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to have antifungal and anti-inflammatory effects. In studies, it has been found to inhibit the growth of several species of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cell cultures.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available commercially. Additionally, it is structurally related to other compounds, which makes it useful for studying the effects of different compounds on the same biological target. However, it has several limitations. It is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, its mechanism of action is not well understood, which makes it difficult to predict its effects in different biological systems.
Zukünftige Richtungen
There are several potential future directions for research on (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one. For example, further studies could be conducted to investigate the mechanism of action of the compound and to determine its effects on other biological targets. Additionally, studies could be conducted to investigate the potential clinical applications of the compound, such as its use in the treatment of fungal infections and inflammatory diseases. Additionally, studies could be conducted to investigate the potential toxicological effects of the compound. Finally, studies could be conducted to investigate the potential synergistic effects of the compound when used in combination with other compounds.
Synthesemethoden
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized via a Williamson ether synthesis reaction, which involves the reaction of a phenol and an alkyl halide in the presence of a base. In the case of (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, the reactants used are 4-ethoxyphenol and 2-methylprop-2-en-1-yl bromide. The reaction is carried out in a solvent such as dichloromethane, and a base such as potassium tert-butoxide is used to promote the reaction. The reaction yields (2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one as the major product.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-20-16-11-8-15(9-12-16)10-13-18(19)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIECYPJFDVUCAW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Ethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
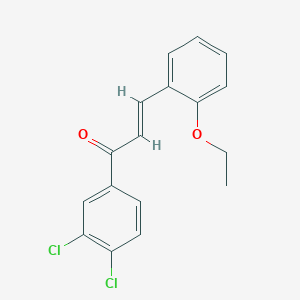
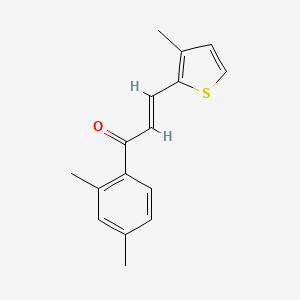
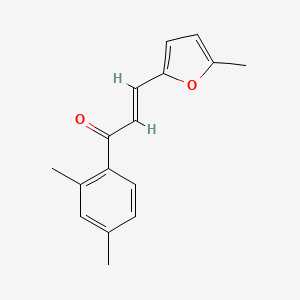
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)


